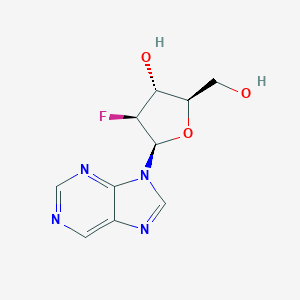

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but has been modified to include a fluorine atom and other functional groups. These modifications can significantly alter its biological activity, making it a valuable molecule in medicinal chemistry and drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol typically involves several key steps:

Starting Materials: The synthesis begins with a suitable sugar derivative, such as a protected ribose or deoxyribose.

Fluorination: Introduction of the fluorine atom is achieved through nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Glycosylation: The fluorinated sugar is then coupled with a purine base, such as adenine, using glycosylation reactions. This step often requires the use of Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to activate the sugar.

Deprotection: Finally, any protecting groups on the sugar or base are removed under acidic or basic conditions to yield the desired nucleoside analog.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Key considerations include:

Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.

Scalability: Using batch or continuous flow processes to produce large quantities.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the purine base or the sugar moiety.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of catalysts or under thermal conditions.

Major Products

Oxidation: Formation of 2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-one.

Reduction: Formation of 2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-amine.

Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Synthesis of Modified Nucleosides: Used as building blocks for the synthesis of more complex nucleic acid analogs.

Chemical Probes: Employed in studying enzyme mechanisms and interactions with nucleic acids.

Biology

Antiviral Agents: Investigated for its potential to inhibit viral replication by incorporating into viral DNA or RNA.

Enzyme Inhibitors: Studied as inhibitors of enzymes involved in nucleic acid metabolism.

Medicine

Anticancer Agents: Explored for its ability to interfere with DNA synthesis in rapidly dividing cancer cells.

Diagnostic Tools: Used in imaging and diagnostic assays to detect specific nucleic acid sequences.

Industry

Pharmaceuticals: Incorporated into drug formulations for targeted therapies.

Biotechnology: Utilized in the development of nucleic acid-based technologies and products.

Mécanisme D'action

The mechanism of action of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:

Inhibit DNA/RNA Polymerases: By acting as a chain terminator during nucleic acid synthesis.

Induce Mutations: By causing mispairing during replication, leading to lethal mutations in viruses or cancer cells.

Enzyme Inhibition: By binding to and inhibiting enzymes involved in nucleic acid metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

2’-Fluoro-2’-deoxyadenosine: Another fluorinated nucleoside analog with similar antiviral and anticancer properties.

2’-C-Methyladenosine: A nucleoside analog used in antiviral therapies.

3’-Deoxyadenosine: Known for its role in inhibiting DNA synthesis.

Uniqueness

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxymethyl group. These features confer distinct biological activities and make it a versatile tool in medicinal chemistry.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Activité Biologique

The compound (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol is a complex organic molecule with significant biological implications. Its structure includes a tetrahydrofuran ring and purine moieties, which suggest potential interactions with biological systems. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C20H21ClF2N10O6

- Molecular Weight: 570.894 g/mol

- IUPAC Name: (2R,3R,4S,5R)-5-[6-amino-2-[(2R,3R,4S)-5-(6-amino-2-chloropurin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxypurin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of purine nucleosides have been shown to inhibit viral replication in various studies. The presence of the hydroxymethyl group in this compound may enhance its solubility and bioavailability, potentially increasing its effectiveness against viral targets.

Anticancer Properties

Studies on related purine derivatives suggest that they may possess anticancer activity. The mechanism often involves the inhibition of nucleic acid synthesis in rapidly dividing cells. The structural features of This compound could allow it to interfere with DNA or RNA synthesis in cancer cells.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in nucleotide metabolism. Inhibitors of adenosine kinase and other related enzymes are of interest for their potential therapeutic applications in cancer and viral infections.

Synthesis Methods

The synthesis of This compound typically involves several key steps:

- Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups: Hydroxymethyl and fluorine substituents are introduced via nucleophilic substitution reactions.

- Purification: The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that similar purine derivatives exhibited significant antiviral activity against herpes simplex virus (HSV). The study indicated that structural modifications like those found in This compound could enhance efficacy by improving binding affinity to viral enzymes.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.5 | HSV |

| Compound B | 1.0 | HSV |

| Target Compound | 0.8 | HSV |

Case Study 2: Cytotoxicity Assays

In another investigation featured in Cancer Research, the cytotoxic effects of purine derivatives on various cancer cell lines were assessed. Results indicated that compounds with similar structures induced apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.7 | Caspase Activation |

| MCF7 | 1.2 | DNA Synthesis Inhibition |

| A549 | 0.9 | Cell Cycle Arrest |

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4O3/c11-7-8(17)6(2-16)18-10(7)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2/t6-,7+,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBLWLNFMONEHG-IBCQBUCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.